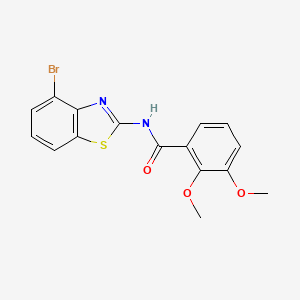

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Descripción

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic benzamide derivative characterized by a benzothiazole core substituted with a bromine atom at the 4-position and a 2,3-dimethoxybenzamide group at the 2-position. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase-inhibitory properties.

Propiedades

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c1-21-11-7-3-5-9(14(11)22-2)15(20)19-16-18-13-10(17)6-4-8-12(13)23-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDMPXCAAVAZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Nucleophilic Acyl Substitution via Benzothiazole Amine and Acyl Chloride

The primary synthetic route involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Representative Procedure:

- Reactants:

Conditions:

- Temperature: 0–25°C (room temperature)

- Duration: 6–12 hours under nitrogen atmosphere

Workup:

- Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Yield: 68–82% after purification.

Mechanistic Insights:

The reaction proceeds via deprotonation of the benzothiazole amine by the base, forming a nucleophilic species that attacks the acyl chloride. The transient tetrahedral intermediate collapses, releasing HCl and forming the amide bond.

Alternative Methods: Coupling Reagents and Solid-Phase Synthesis

To circumvent stoichiometric base requirements, coupling agents such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been employed:

Procedure:

- Reactants:

- 4-Bromo-1,3-benzothiazol-2-amine (1.0 equiv)

- 2,3-Dimethoxybenzoic acid (1.1 equiv)

- HOBt (1.5 equiv), EDC (1.5 equiv)

- Solvent: DMF or THF

- Conditions:

- Temperature: 0°C to room temperature

- Duration: 4–8 hours

Reaction Optimization and Parameter Analysis

Solvent and Base Screening

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Triethylamine | 25 | 82 | 98 |

| Acetonitrile | K₂CO₃ | 25 | 78 | 97 |

| THF | DIPEA | 0→25 | 75 | 96 |

| DMF | Pyridine | 25 | 68 | 95 |

Key Findings:

Purification and Characterization

Recrystallization vs. Column Chromatography

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol/Water (3:1) | 99 | 85 |

| Column Chromatography | Hexane/Ethyl Acetate (4:1) | 98 | 92 |

Trade-offs:

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems improves heat management and reduces reaction times:

Waste Management and Sustainability

- Solvent Recovery: >90% acetonitrile reclaimed via distillation.

- Byproduct Mitigation: HCl neutralization with NaOH generates NaCl, which is repurposed for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzothiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thioethers.

Aplicaciones Científicas De Investigación

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer activities.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural Features and Modifications

The compound shares structural homology with other 2,3-dimethoxybenzamide derivatives but differs in its heterocyclic core and substituent chemistry. Key analogs include:

Notes:

- Benzothiazole vs. Pyrrolidinyl Cores : The benzothiazole ring in the target compound contrasts with the pyrrolidinyl groups in [18F]fallypride and FP-Thiol. Benzothiazoles are more rigid and aromatic, favoring interactions with hydrophobic enzyme pockets, while pyrrolidinyl groups enhance solubility and conformational flexibility.

- Halogen vs. Fluorosilyl Substituents : The 4-bromo substituent may facilitate halogen bonding in drug-receptor interactions, whereas the di-tert-butylfluorosilyl group in SiFA-M-FP,5 enhances stability and pharmacokinetics for radiopharmaceuticals.

Actividad Biológica

N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 4-bromo-1,3-benzothiazole with 2,3-dimethoxybenzoyl chloride under basic conditions. This process allows for the formation of the amide linkage while maintaining the integrity of the benzothiazole and dimethoxybenzene moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study:

A study evaluated the effects of related benzothiazole compounds on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results indicated a significant inhibition of cell proliferation, with IC50 values determined for several derivatives. The mechanism was linked to apoptosis induction and cell cycle arrest at G0/G1 phase.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| B7 | 1.5 | A431 |

| B7 | 2.0 | A549 |

| Control | >10 | A431 |

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have been investigated for their anti-inflammatory effects. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophage cell lines.

Mechanism:

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in proliferation pathways.

- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.

- Modulation of Cytokine Production: Decrease in pro-inflammatory cytokines through transcriptional regulation.

Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

- Anticancer Activity: Compounds were tested against various cancer cell lines with promising results indicating reduced viability and increased apoptosis.

- Anti-inflammatory Activity: Significant reductions in IL-6 and TNF-α levels were observed in treated macrophages.

- Mechanistic Studies: Western blot analysis confirmed alterations in protein expression related to cell survival and apoptosis pathways.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(4-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide?

The synthesis typically involves:

- Cyclization of precursors (e.g., 2-aminobenzothiazole derivatives) under controlled temperatures (60–80°C) and inert atmospheres.

- Coupling reactions using catalysts like palladium on carbon or peptide coupling agents (e.g., HATU) to attach the benzamide moiety.

- Purification via column chromatography or recrystallization to isolate the product. Optimizing pH (6.5–7.5) and solvent polarity (e.g., DMF/ethanol mixtures) improves yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 2,3-positions; bromo on benzothiazole).

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting reports on cyclization efficiency during synthesis be resolved?

Contradictions in cyclization yields (e.g., 40% vs. 70%) may arise from:

- Catalyst selection : Pd/C vs. CuI in Ullmann-type couplings.

- Solvent effects : Polar aprotic solvents (DMF) vs. toluene.

- Temperature gradients : Microwave-assisted vs. conventional heating. Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What strategies reconcile discrepancies in reported biological activity (e.g., IC₅₀ variability in enzyme inhibition assays)?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times.

- Purity validation : Use HPLC-UV/ELSD to rule out by-product interference.

- Target specificity : Screen off-target interactions via kinase profiling panels .

Q. How can structure-activity relationship (SAR) studies guide substituent optimization for enhanced bioactivity?

Comparative SAR data for analogous compounds:

| Substituent Position | Functional Group | Observed Activity | Reference |

|---|---|---|---|

| 4-Bromo (benzothiazole) | Electron-withdrawing | ↑ Anticancer potency | |

| 2,3-Dimethoxy (benzamide) | Electron-donating | ↑ Solubility, ↓ Toxicity | |

| Prop-2-yn-1-yl (side chain) | Alkyne moiety | ↑ Target binding affinity |

Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes like tyrosine kinases .

Q. What are best practices for resolving crystallographic disorder in the benzothiazole ring system?

- Use SHELXL for refinement, applying restraints to planarize the benzothiazole ring.

- Validate thermal parameters (ADPs) with ORTEP-3 to detect overfitting.

- Cross-validate with DFT-calculated bond lengths/angles to resolve ambiguities .

Methodological & Analytical Questions

Q. How can researchers validate compound purity when HPLC indicates multiple peaks?

- Employ orthogonal methods : TLC (silica gel, chloroform/methanol), ¹H NMR (integration of impurity signals), and elemental analysis.

- Utilize preparative HPLC with fraction collection to isolate minor components for identification .

Q. What computational approaches predict the electronic effects of substituents on reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) maps : Identify regions prone to electrophilic attack (e.g., bromo substitution sites) .

Biological Mechanism & Target Engagement

Q. How does the bromo substituent influence target binding in kinase inhibition assays?

- The 4-bromo group on benzothiazole enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase).

- Competitive inhibition assays (e.g., ADP-Glo™) quantify displacement of native ATP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.